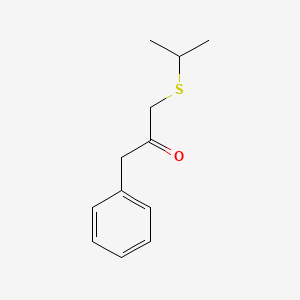
1-(Isopropylthio)-3-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylthio)-3-phenylpropan-2-one is an organic compound with a unique structure that includes an isopropylthio group attached to a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylthio)-3-phenylpropan-2-one typically involves the reaction of 3-phenylpropan-2-one with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Isopropylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanones.
Applications De Recherche Scientifique
1-(Isopropylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Isopropylthio)-3-phenylpropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The isopropylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Pathways involved may include enzymatic oxidation-reduction reactions and receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Ethylthio)-3-phenylpropan-2-one
- 1-(Butylthio)-3-phenylpropan-2-one
Uniqueness
1-(Isopropylthio)-3-phenylpropan-2-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-phenyl-3-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(2)14-9-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
VWSJUEGZYHXIFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















